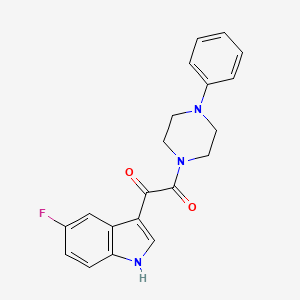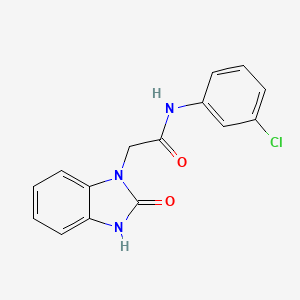
N-(3-chlorophenyl)-2-(2-oxo-3H-benzimidazol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorophenyl)-2-(2-oxo-3H-benzimidazol-1-yl)acetamide is a chemical compound with potential applications in scientific research. It is commonly referred to as CPOB and belongs to the class of benzimidazole derivatives. CPOB has been synthesized by various methods and has been found to have potential therapeutic effects in different areas of research.
Mécanisme D'action
The mechanism of action of CPOB is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. In cancer research, CPOB has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. In inflammation research, CPOB has been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses. In neurodegenerative disease research, CPOB has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
CPOB has been found to have various biochemical and physiological effects in different areas of research. In cancer research, CPOB has been shown to induce apoptosis and cell cycle arrest in cancer cells. In inflammation research, CPOB has been found to reduce the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disease research, CPOB has been shown to reduce oxidative stress and inflammation and improve neuronal survival.
Avantages Et Limitations Des Expériences En Laboratoire
CPOB has several advantages for lab experiments, including its high purity, stability, and solubility in aqueous and organic solvents. However, CPOB also has some limitations, including its low water solubility and potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research on CPOB. In cancer research, further studies are needed to determine the specific mechanisms of action of CPOB and its potential use in combination with other anticancer agents. In inflammation research, future studies could focus on the development of CPOB analogs with improved potency and selectivity. In neurodegenerative disease research, future studies could investigate the potential use of CPOB as a therapeutic agent in animal models of neurodegenerative diseases.
Conclusion:
In conclusion, CPOB is a chemical compound with potential applications in scientific research. It has been synthesized by various methods and has been found to have potential therapeutic effects in different areas of research, including cancer, inflammation, and neurodegenerative diseases. CPOB has several advantages for lab experiments, but also has some limitations. Further research is needed to fully understand the mechanisms of action of CPOB and its potential use in different areas of research.
Méthodes De Synthèse
The synthesis of CPOB involves the condensation of 3-chloroaniline and 2-aminobenzimidazole in the presence of acetic anhydride and acetic acid. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization. The yield of CPOB is typically around 70-80%.
Applications De Recherche Scientifique
CPOB has been found to have potential therapeutic effects in different areas of research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, CPOB has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation research has shown that CPOB has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, CPOB has been found to have neuroprotective effects by reducing oxidative stress and inflammation.
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-2-(2-oxo-3H-benzimidazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O2/c16-10-4-3-5-11(8-10)17-14(20)9-19-13-7-2-1-6-12(13)18-15(19)21/h1-8H,9H2,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NETTVQJLFNGSDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)N2CC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]benzamide](/img/structure/B6643260.png)
![Ethyl 4-[(4-butan-2-ylpiperazine-1-carbonyl)amino]benzoate](/img/structure/B6643263.png)
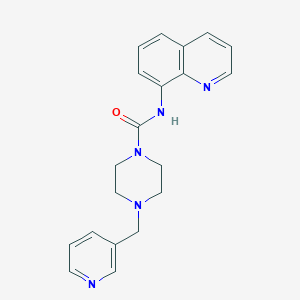
![4-(4-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]piperazine-1-carboxamide](/img/structure/B6643271.png)
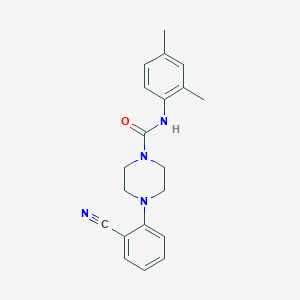

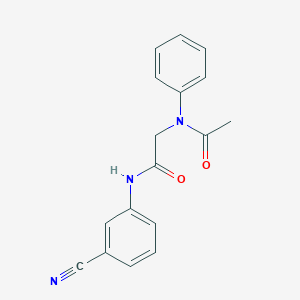
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[4-(dimethylamino)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B6643299.png)
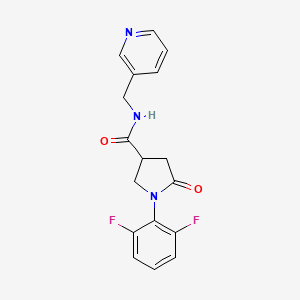
![2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B6643316.png)
![1-(1,3-benzodioxol-5-yl)-N-[4-(4-methylpiperazin-1-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B6643324.png)
![N-(3-cyanophenyl)-3-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)propanamide](/img/structure/B6643345.png)
![1-(5-fluoro-1H-indol-3-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B6643349.png)
